molecular formula C12H11Cl B1581289 1-Chloromethyl-4-methylnaphthalene CAS No. 5261-50-7

1-Chloromethyl-4-methylnaphthalene

Cat. No.: B1581289
CAS No.: 5261-50-7
M. Wt: 190.67 g/mol
InChI Key: QHXSBKTZBDHBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloromethyl-4-methylnaphthalene is an organic compound with the molecular formula C12H11Cl. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the first position and a methyl group at the fourth position on the naphthalene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethyl-4-methylnaphthalene can be synthesized through the chloromethylation of 4-methylnaphthalene. The reaction typically involves the use of formaldehyde or paraformaldehyde, naphthalene, and concentrated hydrochloric acid. A catalyst, such as a quaternary ammonium salt combined with a non-cationic surfactant, is used to enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves mixing the reactants, stirring at a controlled temperature, and then cooling and purifying the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethyl-4-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoic acids, aldehydes.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-Chloromethyl-4-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloromethyl-4-methylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

  • 1-Chloromethyl-2-methylnaphthalene
  • 2-Chloromethyl-4-methylnaphthalene
  • 1-Methylnaphthalene
  • 2-Methylnaphthalene

Comparison: 1-Chloromethyl-4-methylnaphthalene is unique due to the specific positioning of the chloromethyl and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(chloromethyl)-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSBKTZBDHBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200593
Record name 1-Chloromethyl-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-50-7
Record name 1-Chloromethyl-4-methylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5261-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloromethyl-4-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5261-50-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloromethyl-4-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Chloromethyl-4-methylnaphthalene
Reactant of Route 3
Reactant of Route 3
1-Chloromethyl-4-methylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Chloromethyl-4-methylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Chloromethyl-4-methylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Chloromethyl-4-methylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.